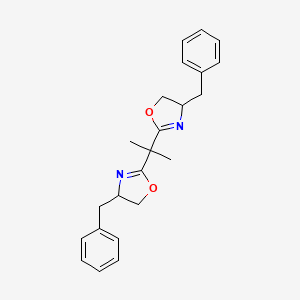
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrrole ring, and various functional groups, including a chlorophenyl group and a nitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids, followed by intramolecular cyclization in the presence of propionic anhydride . The reaction conditions often include elevated temperatures and the use of solvents such as isopropyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as iron powder, and nucleophiles like hydroxide ions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloroaniline, while nucleophilic substitution can produce derivatives like 4-nitrophenol .
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antinociceptive (pain-relieving) properties.
Biological Research: It is used in studies related to its biological activity and potential therapeutic applications.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the thiazole and pyrrole rings can interact with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with thiazole and pyrrole rings, such as:
- 2-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazole
- 4-(4-Chlorophenyl)-3-hydroxy-2-(4-nitrobenzoyl)-1-thiazole
Uniqueness
What sets 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C20H12ClN3O5S |
|---|---|
Peso molecular |
441.8 g/mol |
Nombre IUPAC |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H12ClN3O5S/c21-13-5-1-11(2-6-13)16-15(17(25)12-3-7-14(8-4-12)24(28)29)18(26)19(27)23(16)20-22-9-10-30-20/h1-10,16,25H/b17-15+ |
Clave InChI |
YDIRQFHECVUFTQ-BMRADRMJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2C4=NC=CS4)Cl |
SMILES canónico |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2C4=NC=CS4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
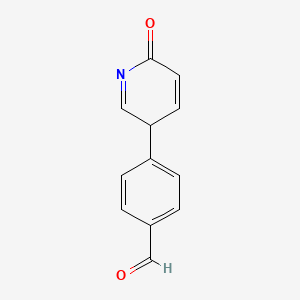
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
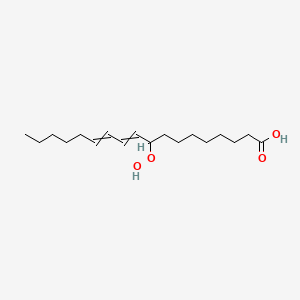
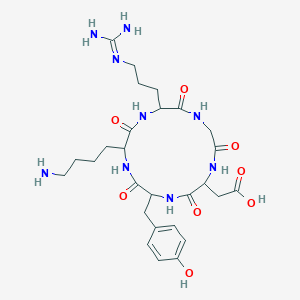
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)


![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
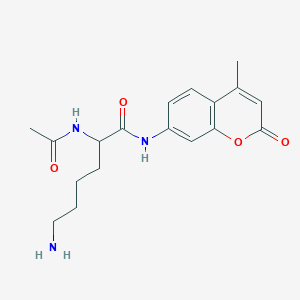
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)

